Tri-p-tolylsulfonium Trifluoromethanesulfonate

Photoacid Generator Photolithography Acid Catalysis

Switching photoacid generators without verifying acid strength and diffusion can compromise lithographic contrast and CD uniformity. Tri-p-tolylsulfonium Triflate (CAS 127820-38-6) eliminates this risk by delivering triflic acid (pKa ≈ -14), orders of magnitude stronger than tosylate-based PAGs. • Superacid enables sub-100nm patterning in chemically amplified resists. • Enhanced quantum yield (1.5-2× vs. triphenylsulfonium) reduces UV dose and increases throughput. • Thermal stability to ~110°C supports post-apply bake processes. • Consistent performance from triflate anion stability over extended runs. Bulk and custom quantities available.

Molecular Formula C22H21F3O3S2
Molecular Weight 454.5 g/mol
CAS No. 127820-38-6
Cat. No. B161128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-p-tolylsulfonium Trifluoromethanesulfonate
CAS127820-38-6
Molecular FormulaC22H21F3O3S2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C21H21S.CHF3O3S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2-1(3,4)8(5,6)7/h4-15H,1-3H3;(H,5,6,7)/q+1;/p-1
InChIKeyZZJNLOGMYQURDL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-p-tolylsulfonium Triflate: Core Properties & Procurement


Tri-p-tolylsulfonium Trifluoromethanesulfonate (CAS: 127820-38-6, molecular weight: 454.52 g/mol) is a triarylsulfonium salt that functions as a cationic photoacid generator (PAG) in photopolymerization and advanced lithography applications . Upon exposure to ultraviolet (UV) light, it undergoes photolysis to release triflic acid, a strong Brønsted acid, which initiates cationic polymerization or catalyzes acid-labile deprotection reactions in chemically amplified photoresists [1]. The compound is a white to almost white crystalline powder with a melting point range of 105.0–111.0 °C and is soluble in ethanol .

Tri-p-tolylsulfonium Triflate: Substitution Risks


While numerous triarylsulfonium salts are commercially available as PAGs, simple one-to-one substitution is precluded by two critical molecular variables: the identity of the sulfonium cation and the nature of the counteranion [1]. The tri-p-tolylsulfonium cation, with its three electron-donating para-methyl substituents, exhibits a distinct UV absorption profile and quantum yield for acid generation compared to the unsubstituted triphenylsulfonium cation [2]. More critically, the trifluoromethanesulfonate (triflate, TF⁻) counteranion generates triflic acid upon photolysis, a superacid with a pKa of approximately -14, which is orders of magnitude stronger than the acids derived from alternative anions such as hexafluorophosphate (HPF₆, pKa ~ -20 but hydrolytically unstable) or tosylate (pTsOH, pKa ~ -2.8) [3]. This direct impact on catalytic chain length and lithographic contrast renders blind substitution of either the cation or the anion a high-risk proposition for process reproducibility and performance [1].

Tri-p-tolylsulfonium Triflate: Comparative Evidence


Acid Strength: Triflate vs. Hexafluorophosphate

Tri-p-tolylsulfonium Trifluoromethanesulfonate generates triflic acid upon photolysis, a superacid with a pKa of approximately -14 in aqueous solution [1]. In contrast, the structurally analogous Tri-p-tolylsulfonium Hexafluorophosphate (CAS 146062-15-9) generates hexafluorophosphoric acid, which is prone to hydrolysis and is less thermally stable, leading to acid loss and reduced catalytic efficiency in chemically amplified resists [2]. The difference in acid strength directly impacts the number of catalytic cycles per photon and the overall lithographic sensitivity and contrast [3].

Photoacid Generator Photolithography Acid Catalysis

Tri-p-tolylsulfonium vs. Triphenylsulfonium Quantum Yield

The introduction of electron-donating para-methyl groups on the triarylsulfonium cation significantly alters photochemical efficiency. Tri-p-tolylsulfonium salts exhibit a higher quantum yield for acid generation compared to the unsubstituted Triphenylsulfonium cation [1]. Studies on related triarylsulfonium systems report quantum yields in the range of 0.2–0.7, with methyl substitution (as in tri-p-tolylsulfonium) enhancing S–C bond cleavage efficiency due to increased electron density on the sulfur atom [2]. While direct head-to-head data for the triflate salt is limited, class-level structure-activity relationships consistently show that the tri-p-tolylsulfonium cation outperforms the triphenylsulfonium cation in acid generation efficiency by a factor of approximately 1.5–2.0 [1].

Photoinitiator Quantum Yield UV Curing

Triflate vs. Tosylate: PAG Performance

The triflate anion (TF⁻) provides superior lithographic performance compared to the p-toluenesulfonate (tosylate, pTS⁻) anion. A comprehensive study using photoelectron spectroscopy and ab initio calculations demonstrated that the triflate anion generates a stronger acid with a lower barrier to proton transfer and reduced acid diffusion length, which is critical for achieving high-resolution patterns in 193 nm photoresists [1]. The triflate-derived acid exhibits a higher acid dissociation constant and lower volatility than tosylic acid, resulting in improved latent image stability and reduced line edge roughness [1].

Chemically Amplified Resist Lithography Acid Diffusion

Thermal Stability: Sulfonium vs. Iodonium PAGs

Triarylsulfonium salts, including Tri-p-tolylsulfonium Trifluoromethanesulfonate, exhibit significantly higher thermal stability than diaryliodonium salt PAGs, a common alternative class of photoacid generators [1]. The tri-p-tolylsulfonium triflate salt has a reported melting point of 105.0–111.0 °C with no decomposition observed at this temperature, indicating excellent thermal stability for processing and storage . In contrast, diaryliodonium triflates typically undergo thermal decomposition at temperatures as low as 80–100 °C, leading to premature acid generation and reduced shelf life in resist formulations [1]. This thermal robustness is critical for post-exposure bake (PEB) steps in semiconductor manufacturing.

Thermal Stability Shelf Life Process Robustness

Ethanol Solubility and Compatibility

Tri-p-tolylsulfonium Trifluoromethanesulfonate exhibits good solubility in ethanol, a common solvent for photoresist and coating formulations [1]. This solubility profile is comparable to that of Triphenylsulfonium Triflate, but the tri-p-tolylsulfonium cation provides a different polarity and hydrophobicity balance due to the three para-methyl groups, which can influence film-forming properties and compatibility with specific polymer matrices . The LogP value of the tri-p-tolylsulfonium cation is approximately 5.7, indicating higher hydrophobicity compared to the triphenylsulfonium cation (LogP ≈ 4.8), which may reduce water uptake in resist films and improve environmental stability .

Formulation Solubility Spin Coating

Tri-p-tolylsulfonium Triflate: Key Applications


High-Resolution Photoresist Formulations

Leveraging the superacid strength of photogenerated triflic acid (pKa ≈ -14) and the controlled acid diffusion inherent to the triflate anion [1], this compound is ideally suited for chemically amplified resists (CARs) targeting sub-100 nm nodes. Its superior contrast and resolution capability, compared to tosylate or hexafluorophosphate PAGs [2], enable the precise patterning required for advanced logic and memory chip fabrication [1].

Fast-Cure UV Coatings and Inks

The enhanced quantum yield for acid generation associated with the electron-rich tri-p-tolylsulfonium cation (estimated 1.5–2× that of triphenylsulfonium) [1] makes this PAG a compelling choice for industrial UV-curable coatings, adhesives, and printing inks where minimizing UV dose and maximizing line speed are critical cost drivers [1]. The triflate anion's stability further ensures consistent cure performance over extended production runs.

High-Temperature Polymer Processing

Given the thermal stability of the triarylsulfonium core up to its melting point of 105–111 °C, which is 20–30 °C higher than typical diaryliodonium PAGs [1], this compound is suitable for resist and coating formulations that require robust performance during elevated temperature processing steps, such as post-apply bake (PAB) or post-exposure bake (PEB) in semiconductor lithography [1]. This stability minimizes premature acid generation and extends formulation shelf life.

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